(4-Methoxyphenyl)(2-methyl-1h-indol-3-yl)methanone
Overview
Description
“(4-Methoxyphenyl)(2-methyl-1h-indol-3-yl)methanone” is a synthetic compound that belongs to the family of phenidate derivatives. It is also known as 4-Me-MPH. The compound contains an indole nucleus, which is a significant heterocyclic system found in many important synthetic drug molecules . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Structure Analysis
The molecular formula of “(4-Methoxyphenyl)(2-methyl-1h-indol-3-yl)methanone” is C17H15NO2 . Its average mass is 265.306 Da, and its monoisotopic mass is 265.110291 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Methoxyphenyl)(2-methyl-1h-indol-3-yl)methanone” include a density of 1.2±0.1 g/cm3, a boiling point of 445.9±35.0 °C at 760 mmHg, and a flash point of 223.5±25.9 °C . It has a molar refractivity of 79.8±0.3 cm3, and its polar surface area is 42 Å2 .
Scientific Research Applications
Chemical Analysis and Identification :
- Nakajima et al. (2011) identified (4-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methanone as a new compound used as an adulterant in herbal products. They utilized techniques like liquid chromatography–mass spectrometry and nuclear magnetic resonance spectroscopy for its identification (Nakajima et al., 2011).
Synthesis and Biological Evaluation :
- Chaudhari (2012) discussed the synthesis of a related compound, (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl- 2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone, and its antimicrobial activity. This study highlights the potential use of such compounds in antimicrobial applications (Chaudhari, 2012).
Molecular Docking and Pharmacokinetic Analysis :
- FathimaShahana and Yardily (2020) synthesized a novel compound closely related to (4-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methanone and performed molecular docking to understand its antiviral activity and pharmacokinetic behavior (FathimaShahana & Yardily, 2020).
PET Imaging in Parkinson's Disease :
- Wang et al. (2017) synthesized a compound similar to (4-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methanone, which was used as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease. This research opens avenues for the use of such compounds in medical imaging (Wang et al., 2017).
Genotoxic Properties Study :
- Ferk et al. (2016) investigated the genotoxic properties of a similar compound, which is important in understanding the safety profile of these compounds (Ferk et al., 2016).
Vibrational and Electronic Properties :
- Al-Wabli et al. (2017) conducted a study on a bis-indolic derivative of (4-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methanone, analyzing its vibrational and electronic properties. This type of research is crucial for the development of new materials and pharmaceuticals (Al-Wabli et al., 2017).
properties
IUPAC Name |
(4-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-16(14-5-3-4-6-15(14)18-11)17(19)12-7-9-13(20-2)10-8-12/h3-10,18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVJIIKWCINHPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574635 | |
Record name | (4-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)(2-methyl-1h-indol-3-yl)methanone | |
CAS RN |
26211-90-5 | |
Record name | (4-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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